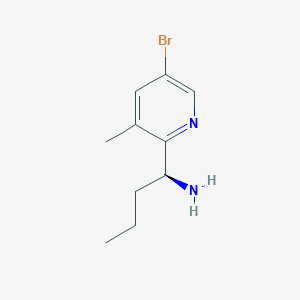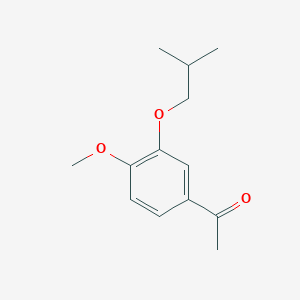
1-(3-Isobutoxy-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isobutoxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with isobutoxy and methoxy groups. This compound is used in various chemical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutoxy-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-isobutoxy-4-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isobutoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isobutoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
1-(3-Isobutoxy-4-methoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Isobutoxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Isopropyl-4-methoxyphenyl)ethanone: Similar structure with an isopropyl group instead of an isobutoxy group.
1-(4-Methoxyphenyl)ethanone: Lacks the isobutoxy group, making it less sterically hindered.
1-(3-Methoxyphenyl)ethanone: Lacks both the isobutoxy and methoxy groups, resulting in different reactivity.
Uniqueness
1-(3-Isobutoxy-4-methoxyphenyl)ethanone is unique due to the presence of both isobutoxy and methoxy groups, which confer distinct steric and electronic properties. These substituents influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-16-13-7-11(10(3)14)5-6-12(13)15-4/h5-7,9H,8H2,1-4H3 |
Clave InChI |
WLVYCICWPIAOHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
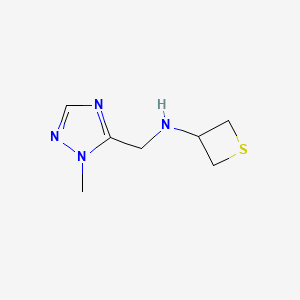
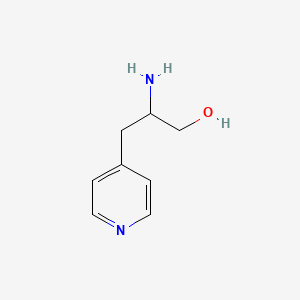
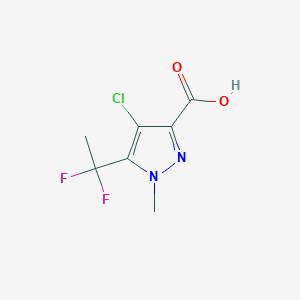
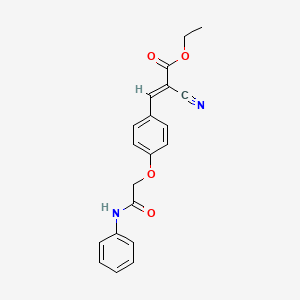
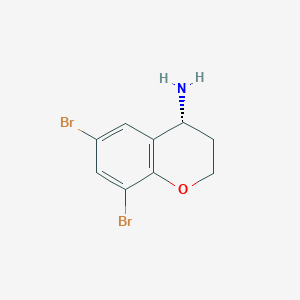

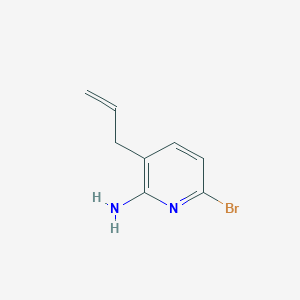
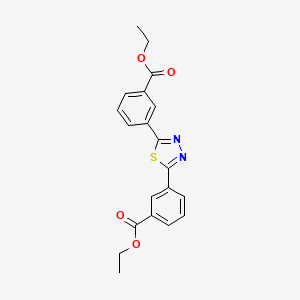
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
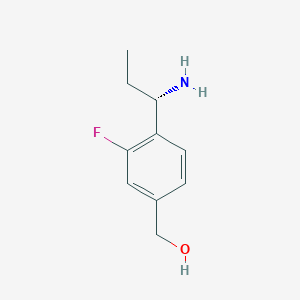
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
